

Dinaciclib IC50 values for CDK1 CDK2 CDK5 CDK9

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Compound Focus: Dinaciclib

CAS No.: 779353-01-4

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Core IC₅₀ Values of Dinaciclib

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values of **dinaciclib** for its primary kinase targets, as established in the literature.

Kinase Target	Reported IC ₅₀ Value	Reference
CDK2	1 nM	[1] [2]
CDK5	1 nM	[1] [2]
CDK1	3 nM	[1] [2]
CDK9	4 nM	[1] [2]

Experimental Protocols for Key Assays

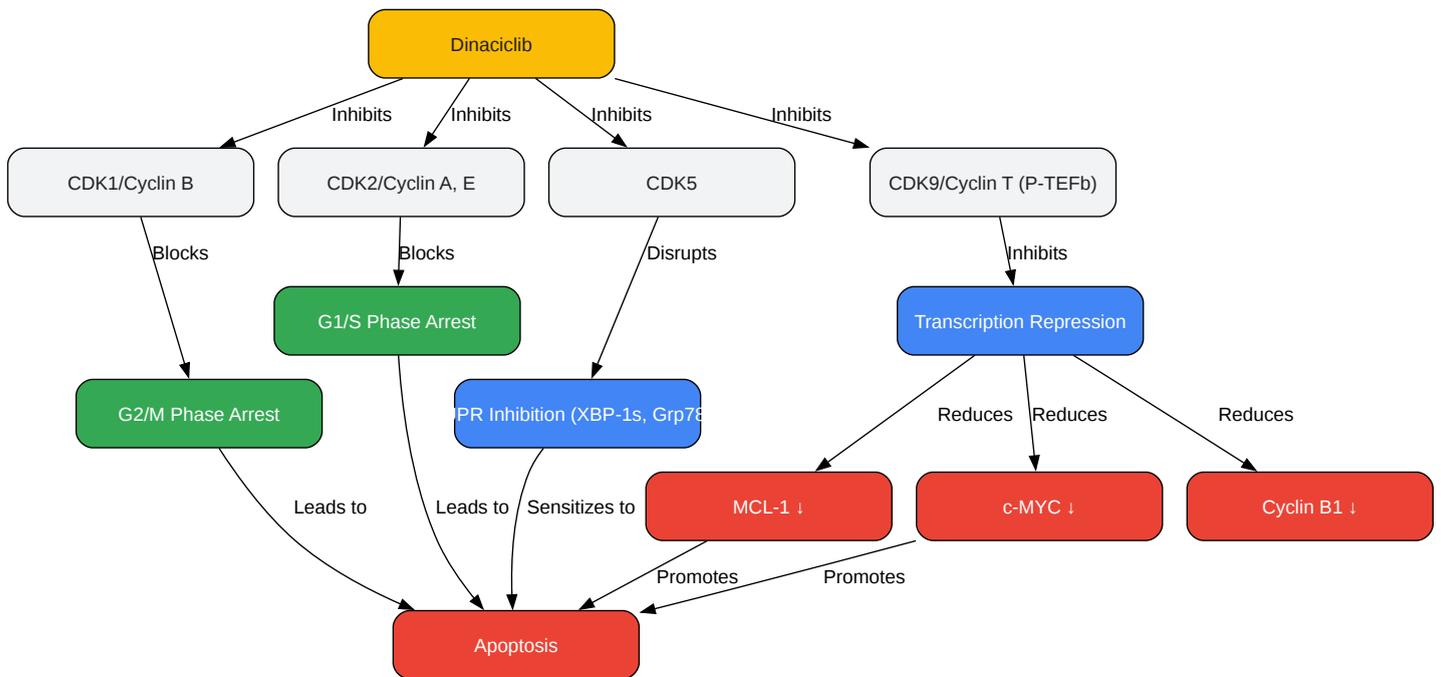
The biological effects of **dinaciclib** are typically validated through a series of *in vitro* and cell-based experiments. Below are detailed methodologies for key assays cited in the literature.

- **In Vitro Kinase Activity Assays:** These experiments measure the direct inhibition of CDK enzymatic activity. The general protocol involves incubating the purified CDK/cyclin complex with a substrate, ATP, and a range of **dinaciclib** concentrations. The transfer of the radiolabeled phosphate from ATP to the substrate is then quantified to determine the compound's IC₅₀ value [1] [2]. Researchers often use commercial kinase assay kits for this purpose.
- **Cell Proliferation/Viability Assays (e.g., MTS/MTT):** These assess the anti-proliferative effect of **dinaciclib** on cancer cell lines.
 - **Plate cells** in 96-well plates at a density that ensures exponential growth for the duration of the assay.
 - **Treat cells** with a serial dilution of **dinaciclib** for a set period, typically 72 hours [2].
 - **Add MTS/MTT reagent**, which is metabolized by viable cells to a colored formazan product.
 - **Measure absorbance** at 490 nm using a plate reader. The IC₅₀ value for cell growth inhibition is calculated from the dose-response curve [2].
- **Apoptosis Analysis by Flow Cytometry:** This method quantifies **dinaciclib**-induced programmed cell death.
 - **Treat and harvest** cells after exposure to **dinaciclib** (e.g., 24-48 hours) [3].
 - **Stain cells** with a combination of **Annexin V-FITC** and **Propidium Iodide (PI)** according to the manufacturer's protocol [4] [3].
 - **Analyze by flow cytometry** to distinguish live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cell populations [3].
- **Cell Cycle Analysis by Flow Cytometry:** This evaluates **dinaciclib**'s impact on cell cycle progression.
 - **Treat and fix** cells with ethanol after **dinaciclib** exposure.
 - **Stain DNA** with a fluorescent dye like **Propidium Iodide (PI)**, which intercalates into double-stranded DNA and requires RNase treatment for accuracy [2].
 - **Analyze by flow cytometry.** The DNA content of the cells is measured, and software is used to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle [2] [5].
- **Protein Level Analysis by Western Blot:** This confirms the molecular mechanisms of **dinaciclib** action.
 - **Lyse cells** after treatment to extract total protein.
 - **Separate proteins** by molecular weight using **SDS-PAGE gel electrophoresis**.
 - **Transfer proteins** from the gel to a nitrocellulose or PVDF membrane.
 - **Probe membrane** with specific primary antibodies against target proteins, followed by horseradish peroxidase (HRP)-conjugated secondary antibodies.

- **Detect signals** using chemiluminescence. **Dinaciclib** treatment typically leads to reduced levels of phosphorylated Retinoblastoma (pRb), Mcl-1, XIAP, survivin, and Cyclins (A, B, E), as well as the appearance of cleaved PARP, a marker of apoptosis [2] [6] [3].

◦ Mechanism of Action and Signaling Pathways

Dinaciclib exerts its potent anti-tumor effects through the coordinated inhibition of its primary CDK targets, which disrupts both the cell cycle and transcriptional survival programs.



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*Diagram of **Dinaciclib**'s Multi-Target Mechanism: This diagram illustrates how **dinaciclib** simultaneously targets cell cycle progression and transcriptional regulation to induce apoptosis.*

- **Cell Cycle Arrest: By directly inhibiting CDK1 and CDK2, dinaciclib** causes a profound arrest at both the **G2/M** and **G1/S** phase transitions of the cell cycle. This is evidenced by a decrease in the phosphorylation of the retinoblastoma (Rb) protein and reduced protein levels of key cyclins like Cyclin A, B, and E [2] [5].
- **Transcriptional Repression and Apoptosis: Inhibition of CDK9**, a key component of the positive transcription elongation factor b (P-TEFb) complex, is a critical mechanism. CDK9 inhibition leads to a rapid reduction in the levels of short-lived pro-survival proteins, including **Mcl-1**, **c-MYC**, and **survivin** [7] [3]. The downregulation of these anti-apoptotic factors is a major driver of **dinaciclib**-induced cell death [2] [3].
- **Disruption of the Unfolded Protein Response (UPR): Research has shown that at very low concentrations, dinaciclib can disrupt the cytoprotective UPR. This occurs through inhibition of CDK5** (and potentially CDK1), leading to impaired nuclear accumulation of the spliced form of XBP-1 (XBP-1s) and downregulation of the chaperone Grp78. This disruption sensitizes cancer cells to ER stress-induced apoptosis [8].

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To cite this document: Smolecule. [Dinaciclib IC50 values for CDK1 CDK2 CDK5 CDK9]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b548320#dinaciclib-ic50-values-for-cdk1-cdk2-cdk5-cdk9>]

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